1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea
Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea is a urea-based heterocyclic compound featuring a 1,1-dioxidoisothiazolidin-2-yl moiety and a 4-methoxyphenethyl group. The 4-methoxyphenethyl group may improve lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-16-6-3-14(4-7-16)9-10-21-19(24)22-15-5-8-17(20)18(13-15)23-11-2-12-28(23,25)26/h3-8,13H,2,9-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNFKCGNJXPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that belongs to the class of thiazolidine derivatives. This compound exhibits significant biological activity, making it of interest in medicinal chemistry. The structural features of this compound contribute to its reactivity and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural components:
- Chloro-substituted phenyl ring : Enhances reactivity.
- Dioxidoisothiazolidine moiety : Contributes to biological properties.
- Methoxyphenethyl group : Imparts additional functional characteristics.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The presence of the isothiazolidine ring is crucial for its biological activity, potentially influencing binding affinity and specificity.
Biological Activities
Research has indicated that compounds similar to this compound possess a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- Anti-inflammatory Effects : Certain structural analogs have demonstrated the ability to reduce inflammation in preclinical models.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-chloro-2-(4-morpholinyl)phenyl]-2-ethoxybenzamide | Morpholine instead of isothiazolidine | Enhanced solubility and bioavailability |
| N-[4-cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | Trifluoromethyl group | Different electronic properties affecting activity |
| 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane | Dithiane ring instead of dioxidoisothiazolidine | Distinct reactivity patterns due to sulfur presence |
Anticancer Activity
A study investigating the anticancer potential of various thiazolidine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiazolidine derivatives demonstrated that this compound showed promising activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Substituted Phenyl Ureas
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4): This analog () replaces the isothiazolidin group with a trifluoromethyl substituent and includes a phenolic hydroxyl group. The trifluoromethyl group enhances electronegativity but may reduce solubility compared to the isothiazolidin dioxide moiety .
Heterocyclic Ureas
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) : This thiazole-piperazine derivative () exhibits a molecular weight of 480.2, significantly lower than the target compound’s estimated weight (due to the bulkier isothiazolidin and phenethyl groups). The piperazine-thiazole system may enhance binding to kinase targets but could increase metabolic instability .
- 1-(3-(Trifluoromethyl)phenyl)urea (83) : A pyrimidine-urea () with demonstrated anticancer activity against MCF-7 cells, highlighting the role of trifluoromethyl groups in bioactivity. However, the absence of a heterocyclic ring like isothiazolidin may limit its pharmacokinetic profile .
Key Differentiators
Isothiazolidin Dioxide vs.
Phenethyl vs. Thiazole-Piperazine : The 4-methoxyphenethyl chain may reduce synthetic complexity compared to thiazole-piperazine systems while maintaining moderate lipophilicity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea?
The synthesis typically involves coupling an isocyanate derivative with an amine under controlled conditions. For example, analogous urea derivatives are synthesized via reactions between aryl isocyanates and amines in inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Reflux conditions (~65°C) and catalysts such as DABCO may improve yield, as seen in related trifluoromethylphenyl urea syntheses . Key steps include precise stoichiometric control and purification via recrystallization or column chromatography.
Q. How can structural characterization of this compound be performed to confirm its geometry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular geometry. For example, SCXRD studies on similar chlorophenyl-urea derivatives revealed bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) critical for stability . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can validate functional groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight.
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, the ICReDD initiative employs reaction path search algorithms to predict optimal conditions for urea derivatives, reducing trial-and-error experimentation . Tools like Gaussian or ORCA can simulate electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies.
Q. How do substituent modifications influence biological or material properties?
Structure-activity relationship (SAR) studies require systematic substitution of the chlorophenyl, isothiazolidinyl, or methoxyphenethyl groups. For example:
- Replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) may alter hydrogen-bonding capacity .
- Modifying the isothiazolidinyl ring’s oxidation state could impact solubility or metabolic stability . Experimental validation via assays (e.g., enzyme inhibition) paired with molecular docking can link structural changes to activity.
Q. How can conflicting data on synthetic yields or byproducts be resolved?
Contradictions often arise from variations in reaction conditions. For example:
- Catalyst choice : Triethylamine vs. DABCO may lead to differing byproduct profiles due to steric or electronic effects .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) may favor nucleophilic attack over non-polar alternatives. Systematic DOE (Design of Experiments) approaches, including factorial design, can isolate variables affecting yield and purity.
Methodological Guidance
Q. What strategies are recommended for scaling up synthesis in academic labs?
- Process intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Purification : Scale-compatible techniques like flash chromatography or preparative HPLC ensure reproducibility.
- Safety : Monitor exothermic reactions rigorously; inert atmospheres may be required for sensitive intermediates.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
SCXRD analysis provides atomic-level resolution of bond lengths, angles, and packing motifs. For example, studies on analogous urea compounds revealed planar urea cores stabilized by intramolecular hydrogen bonds, which influence solubility and crystal packing . Pair this with Hirshfeld surface analysis to quantify intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
